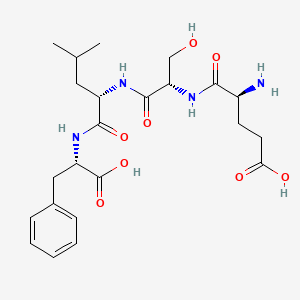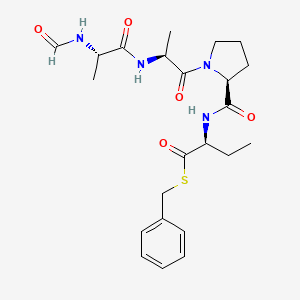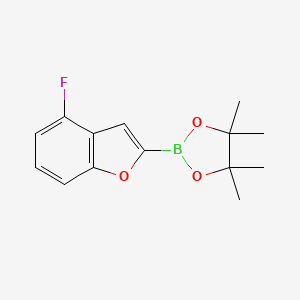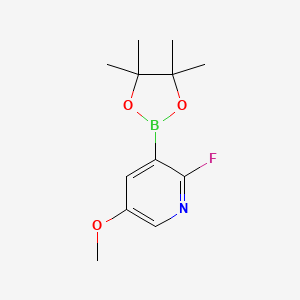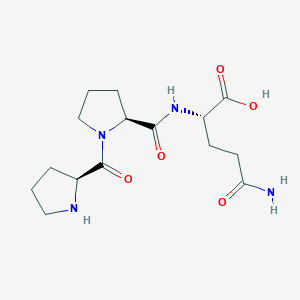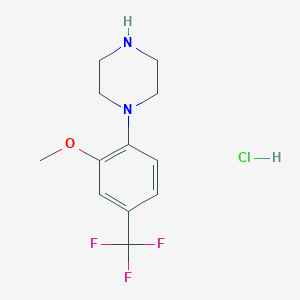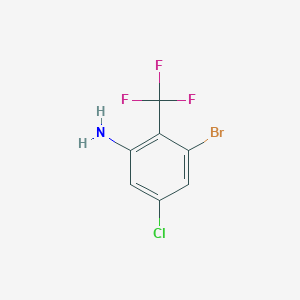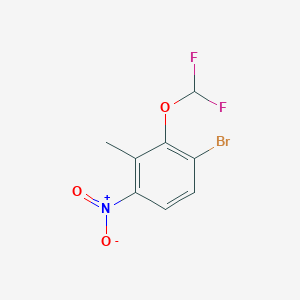
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride
描述
“4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride” is a complex organic compound. Trifluoroethyl compounds are known for their unique properties due to the presence of fluorine atoms . They are widely used in the field of new drug development .
Synthesis Analysis
The synthesis of trifluoroethyl compounds often involves the selective introduction of fluorine atoms or fluorine-containing groups into organic molecules . For instance, trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid .
Chemical Reactions Analysis
The chemical reactions involving trifluoroethyl compounds can be quite diverse. For example, trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For example, 2,2,2-Trifluoroethylamine has a boiling point of 36-37 °C and a density of 1.262 g/mL at 20 °C .
科学研究应用
Synthesis and Structural Analysis
Research by Ahumada et al. (2016) focuses on the synthesis of new diazepine derivatives, including 1,4-diazepine, through a double condensation reaction. The study provides comprehensive structural and spectroscopic characterization of these compounds, enhancing the understanding of their molecular identities and geometries (Ahumada et al., 2016).
Catalytic Reactions and Microwave Irradiation
Gopalakrishnan et al. (2007) developed a method for converting piperidine-4-ones into [1,4]-diazepan-5-ones using microwave irradiation and a silica gel supported NaHSO4 catalyst. This research demonstrates a rapid and efficient synthesis approach (Gopalakrishnan et al., 2007).
Docking Studies and Potential Therapeutic Applications
Velusamy et al. (2015) conducted a study on 1,4-diazepine derivatives, highlighting their potential biological and medicinal properties, including anti-HIV and anticancer activities. The research includes crystal structures and docking studies with target proteins, suggesting potential therapeutic applications (Velusamy et al., 2015).
Multicomponent Synthesis Approaches
Banfi et al. (2007) explored a short, two-step approach to synthesize diazepane systems, employing a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This study offers insights into efficient synthesis methods for diazepane rings (Banfi et al., 2007).
安全和危害
未来方向
属性
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONENPAZMXXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



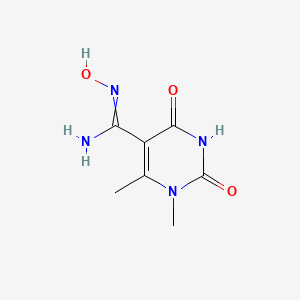
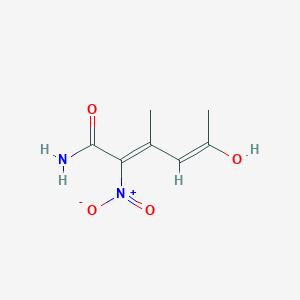
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
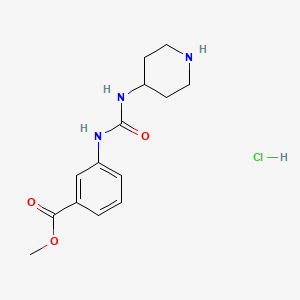
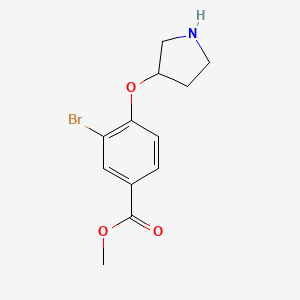
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
